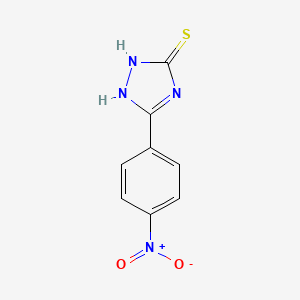

5-(4-硝基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮

描述

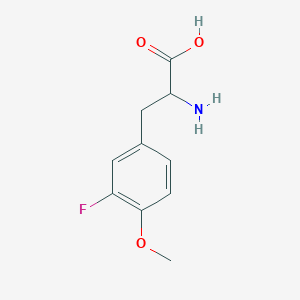

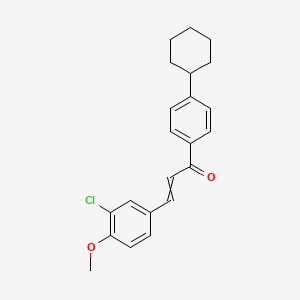

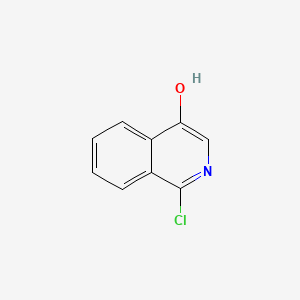

The compound 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a nitrophenyl group and a thione moiety, which contribute to its chemical and biological properties. Research has shown that such derivatives can exhibit a range of biological activities, including antimicrobial and antifungal effects .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions and the use of various substituents to achieve the desired properties. For instance, the synthesis of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones has been achieved through mechanochemical treatment, which offers a comparison between conventional methods and grinding methods in terms of yield . The synthesis of related compounds, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, involves quantum chemical calculations and spectral techniques to characterize the molecular geometry and vibrational frequencies .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the geometry of the molecule and its conformational flexibility . The molecular energy profile can be determined by varying torsion angles and using density functional theory (DFT) calculations . Additionally, the crystal structure of related compounds, such as 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, reveals the dihedral angles formed by the triazole ring and the nitro group with the phenyl ring, as well as the presence of hydrogen bonding and π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives can be explored through various reactions, such as the synthesis of nitro and amino derivatives. These reactions involve cyclization and condensation steps, as well as oxidation and reduction processes to convert triazolethiones to nitrophenyltriazoles and then to aminophenyltriazoles . The in vivo metabolism of these compounds in rats has revealed pathways such as reduction, N-acetylation, and N-dealkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. These properties include thermal stability, as determined by differential scanning calorimetry, and detonation properties, which can be assessed using programs like EXPLO5 based on calculated heats of formation and experimentally determined densities . The solubility and energetic behavior in solvent media can be examined using methods like the polarizable continuum model (PCM) . The antimicrobial and antioxidant activities of these compounds can be evaluated through biological assays and molecular docking studies .

科学研究应用

NTO 及其盐类的热解和应用

对 5-硝基-2,4-二氢-3H-1,2,4-三唑-3-酮 (NTO) 的研究涵盖了其晶体结构、热解和作为高能材料的潜力。NTO 的敏感性、性能参数及其在各种应用中的使用已得到广泛研究,突出了其在高能材料中的巨大潜力 (Singh & Felix, 2003)。

1,2,4-三唑-3-硫酮衍生物的反应性

1,2,4-三唑-3-硫酮衍生物表现出很高的抗氧化和抗自由基活性,研究将这些化合物与生物氨基酸(如半胱氨酸)进行了比较。重点是这些化合物的化学转化,为合成的 1,2,4-三唑-3-硫酮展示了新的可能性 (Kaplaushenko, 2019)。

用于药物开发的新型三唑衍生物

新型 1H-1,2,3-、2H-1,2,3-、1H-1,2,4- 和 4H-1,2,4-三唑衍生物的开发一直是关注的焦点,因为它们具有广泛的生物活性。研究强调了考虑绿色化学和可持续性的更有效制备方法的必要性,目的是为新兴疾病找到新的原型 (Ferreira et al., 2013)。

1,2,4-三唑衍生物的生物学特征

1,2,4-三唑衍生物的合成和生物活性已得到探索,为合成生物活性物质的科学研究展示了有希望的方向。这些化合物已展示出抗菌、抗真菌、抗氧化、抗炎和抗病毒活性 (Ohloblina, 2022)。

1,2,4-三唑的 3-硫代和 4-氨基衍生物的合成和性质

对 1,2,4-三唑的 3-硫代和 3-硫代-4-氨基衍生物的研究突出了它们在制药、医疗、兽医、工程、冶金和农业领域的关联性。这些衍生物以其广泛的应用而闻名,包括在光学材料、光敏剂、着色剂、抗氧化剂和腐蚀抑制剂中的应用 (Parchenko, 2019)。

属性

IUPAC Name |

5-(4-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-5(2-4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPCRGZHVDUEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401959 | |

| Record name | ST018736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

CAS RN |

6898-56-2 | |

| Record name | ST018736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

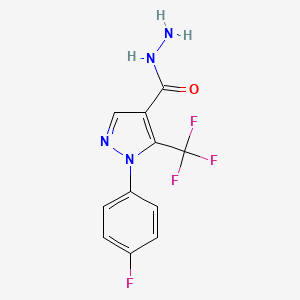

Q1: What is the primary finding of the research paper regarding 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

A1: The research primarily aimed to analyze the tautomeric behavior of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Through HPLC-MS analysis and UV spectral studies, the researchers determined that this compound exists in a tautomeric equilibrium between its thione and thiol forms. [] The study concludes that the thione form is the major component in the mixture, while the thiol form is present as a minor component. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)